molecular formula C27H36N2O4 B8393214 Etripamil

Etripamil

Cat. No.: B8393214
M. Wt: 452.6 g/mol
InChI Key: VAZNEHLGJGSQEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Etripamil is a complex organic compound with a unique structure that includes a benzoate ester, a cyano group, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Etripamil typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common reagents used in the synthesis include methylating agents, cyano group donors, and various catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity. Industrial methods may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Etripamil can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the cyano group or other functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as solvent choice, temperature, and reaction time, are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Etripamil has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Etripamil involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenylacetone: A related compound with a similar dimethoxyphenyl group.

    Veratryl acetone: Another compound with structural similarities.

Uniqueness

Etripamil is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C27H36N2O4

Molecular Weight

452.6 g/mol

IUPAC Name

methyl 3-[2-[[4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl]-methylamino]ethyl]benzoate

InChI

InChI=1S/C27H36N2O4/c1-20(2)27(19-28,23-11-12-24(31-4)25(18-23)32-5)14-8-15-29(3)16-13-21-9-7-10-22(17-21)26(30)33-6/h7,9-12,17-18,20H,8,13-16H2,1-6H3

InChI Key

VAZNEHLGJGSQEL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CCCN(C)CCC1=CC(=CC=C1)C(=O)OC)(C#N)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Reaction of 1f with 2d produced 3o. MS found M+H=453. The oxalate salt of 3o was recrystallized from ethyl acetate; mp 135-136° C.
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